

Natural sources and isolation of Tiglic acid from croton oil.

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Tiglic Acid: Natural Sources and Isolation from Croton Oil

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tiglic acid, a monocarboxylic unsaturated organic acid, is a naturally occurring phytochemical with potential applications in the pharmaceutical and fragrance industries. This document provides a comprehensive overview of the natural sources of **tiglic acid** and a detailed examination of its isolation from croton oil, derived from the seeds of Croton tiglium. The guide outlines the theoretical basis for isolation, presents a detailed, albeit generalized, experimental protocol, and discusses the analytical methods for characterization. Furthermore, it includes a visualization of a relevant biological pathway involving **tiglic acid** to aid in understanding its potential pharmacological context.

Introduction

Tiglic acid, systematically named (2E)-2-methylbut-2-enoic acid, is a crystalline solid with a characteristic sweet, warm, and spicy odor.[1] It is found in various natural sources, including the defensive secretions of certain insects and various plants.[1] Historically and most notably, it is known to be a component of croton oil, where it exists as a glyceride.[2] The isolation of **tiglic acid** from this source was first reported by Geuther and Fröhlich in 1870.[3]



The interest in **tiglic acid** and its derivatives extends to their potential biological activities. For instance, **tiglic acid** has been shown to agonize the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in metabolic and inflammatory signaling.[4] This suggests potential therapeutic applications for **tiglic acid** derivatives in metabolic disorders and inflammatory diseases.

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the natural sourcing and laboratory-scale isolation of **tiglic** acid.

Natural Sources of Tiglic Acid

Tiglic acid is found in a variety of natural sources, often as esters. The primary and most well-documented source is croton oil, extracted from the seeds of Croton tiglium.[2] Other reported natural occurrences include Roman chamomile oil and geranium oil.[2]

Table 1: Natural Sources of Tiglic Acid and its Esters

Source	Plant/Organism	Form
Croton Oil	Croton tiglium	Glycerides[2]
Roman Chamomile Oil	Chamaemelum nobile	Butyl ester[2]
Geranium Oil	Pelargonium graveolens	Geranyl tiglate[2]
Various Plants	e.g., Ligularia pleurocaulis, Eryngium foetidum	Not specified
Insect Defensive Secretions	Certain beetle species	Free acid[1]

Quantitative data on the concentration of **tiglic acid** in these sources is scarce in publicly available literature. The yield from croton oil is dependent on the specific isolation method employed.

Isolation of Tiglic Acid from Croton Oil

The isolation of **tiglic acid** from croton oil is a multi-step process that leverages fundamental organic chemistry principles. As **tiglic acid** is present as glyceride esters in the oil, the primary



step is saponification to liberate the free acid.

Theoretical Basis

The isolation process involves three main stages:

- Saponification: Croton oil is treated with a strong base, typically sodium hydroxide or
 potassium hydroxide, in an alcoholic solution. This process, known as saponification,
 hydrolyzes the ester bonds of the triglycerides, yielding glycerol and the sodium or
 potassium salts of the constituent fatty acids, including tiglic acid.
- Acidification and Extraction: The resulting mixture of carboxylate salts is then acidified with a
 strong mineral acid, such as hydrochloric acid or sulfuric acid. This protonates the
 carboxylate ions, converting them into their free carboxylic acid forms. The free fatty acids,
 including tiglic acid, which are generally insoluble in water, will precipitate or can be
 extracted into an organic solvent.
- Purification: The crude mixture of fatty acids is then purified to isolate tiglic acid. Given that
 tiglic acid is a solid at room temperature and possesses a distinct boiling point, methods
 such as recrystallization and fractional distillation can be employed.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on standard laboratory techniques for the saponification of oils and purification of fatty acids. Specific quantities and conditions may require optimization based on the purity and composition of the starting croton oil.

Materials and Equipment:

- Croton oil
- Ethanol (95%)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), concentrated
- · Diethyl ether or other suitable organic solvent



- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Recrystallization apparatus (Erlenmeyer flask, hot plate, ice bath, Buchner funnel, filter paper)
- Distillation apparatus (optional)

Procedure:

- · Saponification:
 - In a round-bottom flask, dissolve a known quantity of croton oil in an excess of 95% ethanol.
 - Add a stoichiometric excess of sodium hydroxide (dissolved in a minimal amount of water and then diluted with ethanol) to the flask.
 - Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The completion of saponification can be monitored by the disappearance of the oily layer.
- Solvent Removal:
 - After saponification is complete, remove the bulk of the ethanol using a rotary evaporator.
- Acidification:
 - Dissolve the resulting soap residue in a sufficient amount of warm water.



 Slowly and with stirring, add concentrated hydrochloric acid to the soap solution until the pH is strongly acidic (pH 1-2). This will cause the free fatty acids to precipitate.

Extraction:

- Cool the acidified mixture to room temperature.
- Transfer the mixture to a separatory funnel and extract the fatty acids with several portions of diethyl ether.
- Combine the organic extracts and wash them with a small amount of saturated sodium chloride solution to remove excess water.
- Drying and Solvent Evaporation:
 - Dry the ethereal solution over anhydrous sodium sulfate.
 - Decant or filter the dried solution and evaporate the diethyl ether using a rotary evaporator to obtain the crude fatty acid mixture.
- Purification by Recrystallization:
 - Select a suitable solvent for recrystallization. Water is a potential solvent as tiglic acid is soluble in hot water and less soluble in cold water.
 - Dissolve the crude fatty acid mixture in a minimum amount of hot solvent.
 - Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
 - Collect the crystals by vacuum filtration using a Buchner funnel.
 - Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
 - Dry the purified tiglic acid crystals.

Note: Further purification can be achieved by fractional distillation under reduced pressure, separating the fatty acids based on their different boiling points.



Table 2: Physical and Chemical Properties of Tiglic Acid

Property	Value
Molecular Formula	C ₅ H ₈ O ₂
Molar Mass	100.12 g/mol
Appearance	White crystalline solid
Melting Point	61-64 °C
Boiling Point	198.5 °C
Solubility	Sparingly soluble in cold water; soluble in hot water, alcohol, and ether

Data sourced from publicly available chemical databases.

Visualization of Experimental Workflow and a Relevant Biological Pathway Experimental Workflow for Tiglic Acid Isolation

The following diagram illustrates the key steps in the isolation of **tiglic acid** from croton oil.



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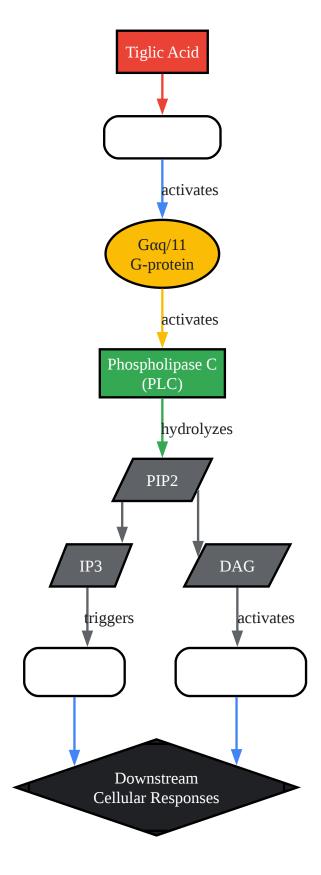
Caption: Workflow for the isolation of **tiglic acid** from croton oil.



Tiglic Acid and FFA2 Signaling Pathway

Tiglic acid, as a short-chain fatty acid (SCFA), can activate G-protein coupled receptors such as the Free Fatty Acid Receptor 2 (FFA2). The following diagram illustrates a simplified signaling cascade initiated by **tiglic acid** binding to FFA2.





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Caption: Simplified FFA2 signaling pathway activated by tiglic acid.



Conclusion

Tiglic acid is a valuable natural product with established and potential applications. While croton oil serves as a primary natural source, its isolation requires a systematic approach involving saponification, acidification, and purification. The provided generalized protocol offers a foundational method for laboratory-scale isolation. The engagement of **tiglic acid** with cellular signaling pathways, such as the FFA2 receptor, highlights its potential for further investigation in drug discovery and development. Further research is warranted to establish optimized and scalable isolation protocols and to fully elucidate the pharmacological profile of **tiglic acid** and its derivatives.

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